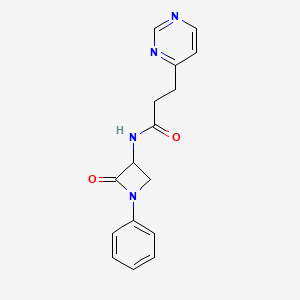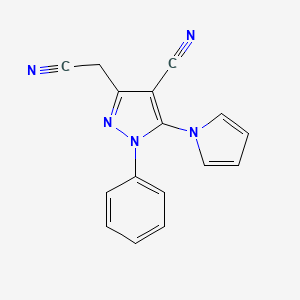
3-(1-(Ethylsulfonyl)pyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(Ethylsulfonyl)pyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole, commonly referred to as EPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. EPO is a heterocyclic compound that contains a pyrrolidine ring, a trifluoromethyl group, and an oxadiazole ring. This compound has demonstrated a broad range of biological activities, making it an attractive target for drug development and other research applications.
Wirkmechanismus
The mechanism of action of EPO is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. EPO has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. EPO has also been shown to inhibit the activity of certain proteins involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
EPO has been shown to have a broad range of biochemical and physiological effects. In vitro studies have demonstrated that EPO can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. EPO has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in vitro and in vivo. Additionally, EPO has been shown to have antimicrobial activity against various types of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using EPO in lab experiments is its broad range of biological activities. This makes it a useful tool for studying various biological processes and for developing new drugs. However, one of the limitations of using EPO is its potential toxicity. EPO has been shown to be toxic to certain cell types, and its effects on human health are not fully understood.
Zukünftige Richtungen
There are several future directions for research on EPO. One area of interest is in the development of new drugs based on the structure of EPO. Researchers are also interested in studying the potential applications of EPO in the treatment of various diseases, including cancer, inflammation, and infectious diseases. Finally, further research is needed to fully understand the mechanism of action and potential toxicity of EPO.
Synthesemethoden
The synthesis of EPO is a complex process that involves several steps. One of the most common methods for synthesizing EPO is through the reaction of 1,3-dipolar cycloaddition between nitrile oxides and alkynes. This method has been proven to be effective in producing high yields of EPO with good purity.
Wissenschaftliche Forschungsanwendungen
EPO has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research for EPO is in the development of new drugs. EPO has demonstrated anti-inflammatory, anti-tumor, and anti-microbial properties, making it a potential candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
3-(1-ethylsulfonylpyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3O3S/c1-2-19(16,17)15-4-3-6(5-15)7-13-8(18-14-7)9(10,11)12/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZUXZKPFPVWMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(C1)C2=NOC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(Ethylsulfonyl)pyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-{[(4-fluorobenzoyl)(phenyl)amino]methyl}-1-methyl-N-(4-methylphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B2792167.png)



![3-Ethoxy-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile](/img/structure/B2792173.png)
![5,6-dichloro-N-[2-methyl-4-(pyrimidin-2-ylsulfanyl)phenyl]pyridine-3-carboxamide](/img/structure/B2792174.png)
![2-(3-Methylphenyl)-5-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2792175.png)
![6-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-N-[(1S)-1-(4-methoxyphenyl)ethyl]-4-methylpyridazin-3-amine](/img/structure/B2792177.png)

